4,5-DIMETHOXY-N-[4-(MORPHOLINOSULFONYL)PHENYL]-2-NITROBENZAMIDE
Description
4,5-Dimethoxy-N-[4-(morpholinosulfonyl)phenyl]-2-nitrobenzamide is a benzamide derivative characterized by a nitro group at the 2-position, dimethoxy substituents at the 4- and 5-positions, and a morpholinosulfonylphenyl moiety attached via an amide linkage.
Benzamides with sulfonyl and heterocyclic substituents are often explored for their biological activities, including kinase inhibition or apoptotic pathway modulation . The morpholinosulfonyl group is a common pharmacophore in medicinal chemistry due to its ability to enhance solubility and target engagement . The nitro and dimethoxy groups may influence electronic properties, stability, and binding interactions, as seen in structurally related compounds .
Properties
IUPAC Name |
4,5-dimethoxy-N-(4-morpholin-4-ylsulfonylphenyl)-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O8S/c1-28-17-11-15(16(22(24)25)12-18(17)29-2)19(23)20-13-3-5-14(6-4-13)31(26,27)21-7-9-30-10-8-21/h3-6,11-12H,7-10H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGZKDNIXFEUTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-DIMETHOXY-N-[4-(MORPHOLINOSULFONYL)PHENYL]-2-NITROBENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Morpholine Substitution:
Amidation: The formation of the amide bond, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4,5-DIMETHOXY-N-[4-(MORPHOLINOSULFONYL)PHENYL]-2-NITROBENZAMIDE undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products
Reduction: The major product is the corresponding amine derivative.
Substitution: The major products are the substituted derivatives with the nucleophile replacing the methoxy group.
Scientific Research Applications
4,5-DIMETHOXY-N-[4-(MORPHOLINOSULFONYL)PHENYL]-2-NITROBENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4,5-DIMETHOXY-N-[4-(MORPHOLINOSULFONYL)PHENYL]-2-NITROBENZAMIDE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The morpholinosulfonyl group can enhance the compound’s solubility and facilitate its interaction with biological targets. The methoxy groups can modulate the compound’s reactivity and stability.
Comparison with Similar Compounds
The following analysis compares the target compound with three analogs from the evidence, focusing on substituents, synthesis, spectral properties, and regulatory considerations.
Structural and Functional Group Comparison
Key Observations :
- The target compound’s nitro group at the 2-position distinguishes it from compound 25 , which has a nitro group at the 3-position. Positional isomerism can significantly alter electronic effects and biological activity .
- The morpholinosulfonyl group in the target compound and compound 24 contrasts with the piperidinylsulfonyl group in compound 25.
- Unlike triazole derivatives [7–9] , the target compound lacks a heterocyclic core, suggesting differences in tautomerism and stability.
Key Observations :
- The target compound’s synthesis likely involves coupling a nitro-substituted benzoyl chloride with 4-(morpholinosulfonyl)aniline, analogous to compound 24.
- Triazole derivatives [7–9] require cyclization under basic conditions, a step absent in benzamide synthesis, highlighting divergent synthetic challenges .
Spectroscopic Properties
Infrared (IR) Spectroscopy:
- Hydrazinecarbothioamides [4–6] : C=S stretch at 1243–1258 cm⁻¹; C=O at 1663–1682 cm⁻¹.
- Triazoles [7–9] : Absence of C=O; C=S at 1247–1255 cm⁻¹.
- Compound 24 : Expected C=O stretch ~1680 cm⁻¹ (similar to [4–6]); morpholinosulfonyl S=O stretches ~1150–1350 cm⁻¹.
The target compound’s IR spectrum would likely show a C=O stretch (~1680 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹), with sulfonyl S=O stretches overlapping with morpholino absorptions .
Nuclear Magnetic Resonance (NMR):
- Compound 24 : Aromatic protons at δ 7.8–8.3 ppm; morpholino protons at δ 3.0–3.7 ppm.
- Compound 25 : Nitro-substituted aromatic protons at δ 8.1–8.5 ppm; piperidinyl protons at δ 1.4–2.8 ppm.
For the target compound, the 2-nitro and 4,5-dimethoxy substituents would deshield adjacent aromatic protons (δ > 8.0 ppm), while methoxy groups would resonate at δ ~3.8 ppm .
Biological Activity
4,5-Dimethoxy-N-[4-(morpholinosulfonyl)phenyl]-2-nitrobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article presents a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various cell lines, and relevant case studies.
Chemical Structure
The compound features a nitrobenzamide core with methoxy and morpholinosulfonyl substituents, which are critical for its biological properties. The structural formula can be represented as follows:
Research indicates that the compound may exert its effects through several mechanisms:
- Inhibition of Cell Proliferation : The compound has shown potential in inhibiting the proliferation of cancer cells by inducing apoptosis and arresting the cell cycle.
- Targeting Viral Replication : Preliminary studies suggest that similar compounds may interfere with viral DNA replication processes, making them potential antiviral agents.
Efficacy Against Cancer Cell Lines
A study evaluating the antitumor activity of related compounds provides insights into the potential efficacy of this compound. The following table summarizes the IC50 values against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HepG2 | TBD |
| Related Compound | A549 | 8.99 |
| Related Compound | DU145 | 7.89 |
| Related Compound | MCF7 | 8.26 |
Note: TBD indicates that specific data for this compound is yet to be published.
Study on Antitumor Activity
A study focused on a related compound demonstrated significant antitumor activity with IC50 values ranging from 6.92 to 8.99 μM across various cancer cell lines, suggesting that this compound may exhibit similar properties . The mechanism involved apoptosis induction via mitochondrial pathways, indicating that structural modifications could enhance its efficacy.
Antiviral Potential
Another study highlighted the antiviral properties of related benzamide analogues, which exhibited selective inhibition against human adenoviruses (HAdV). These compounds demonstrated selectivity indexes greater than 100, suggesting a promising therapeutic window for further exploration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
